2-(Azetidin-3-yloxy)-6-methylpyridine
Description
2-(Azetidin-3-yloxy)-6-methylpyridine is a pyridine derivative characterized by an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via an ether linkage at the 2-position of the pyridine ring, with a methyl group at the 6-position. This compound is primarily utilized in pharmaceutical and materials science research due to its unique structural features, which enable diverse non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) critical for ligand-receptor binding or catalytic applications . Supplier data indicate its commercial availability in dihydrochloride and freebase forms, with applications in drug discovery pipelines, though specific pharmacological data remain undisclosed .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-6-methylpyridine |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-9(11-7)12-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
InChI Key |
WCHNHHPLYMVXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. . This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that have been addressed through recent improvements in reaction protocols.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the synthesis of various azetidine derivatives under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can lead to the formation of reduced azetidine derivatives.
Scientific Research Applications
2-(Azetidin-3-yloxy)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the biological activity of azetidine-containing molecules.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial cell wall synthesis, similar to β-lactam antibiotics . The azetidine ring can interact with bacterial enzymes, leading to the inhibition of cell wall synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Table 1. Key Comparisons of this compound with Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
